![molecular formula C13H11NO2S B374203 N-(3-acetylphenyl)thiophene-2-carboxamide CAS No. 201354-21-4](/img/structure/B374203.png)
N-(3-acetylphenyl)thiophene-2-carboxamide
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Overview
Description
“N-(3-acetylphenyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its various properties . It is a derivative of thiophene-2-carboxamide .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives, including “N-(3-acetylphenyl)thiophene-2-carboxamide”, involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses .
Molecular Structure Analysis
The molecular structure of “N-(3-acetylphenyl)thiophene-2-carboxamide” has been studied using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The molecular formula of the compound is C13H11NO2S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-acetylphenyl)thiophene-2-carboxamide” include its molecular weight of 245.3 . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved papers.
Scientific Research Applications
Antibacterial Activity
Thiophene derivatives, including N-(3-acetylphenyl)thiophene-2-carboxamide, have shown promising results in combating bacterial infections. They have been tested against various bacteria such as E. coli, P. aeruginosa, S. aureus, and B. subtilis, with some derivatives enhancing antibacterial efficacy .
Antioxidant Properties
These compounds have also been evaluated for their ability to act as antioxidants. The antioxidant activity of 3-substituted thiophene 2-carboxamide derivatives was examined through the ABTS method, indicating their potential in reducing oxidative stress .
Analgesic and Anti-inflammatory Uses
In the medical field, certain thiophene derivatives are recognized for their analgesic and anti-inflammatory properties, suggesting that N-(3-acetylphenyl)thiophene-2-carboxamide could be explored for similar applications .
Antihypertensive Effects
Some thiophene compounds are known to exhibit antihypertensive effects, which could make them valuable in the treatment of high blood pressure .
Antitumor Activity
Thiophene derivatives have been investigated for their antitumor properties, offering a potential avenue for cancer treatment research involving N-(3-acetylphenyl)thiophene-2-carboxamide .
Material Science Applications
Beyond medical applications, thiophene derivatives are utilized in material science, such as in the fabrication of light-emitting diodes (LEDs), indicating a diverse range of uses for these compounds .
Safety and Hazards
Future Directions
The future directions for the study of “N-(3-acetylphenyl)thiophene-2-carboxamide” and related compounds could involve further exploration of their potential biological activities . The development of more potent pharmaceutical agents using compounds carrying thiophene/furan carbocamide moieties could be a promising direction .
Mechanism of Action
Target of Action
N-(3-acetylphenyl)thiophene-2-carboxamide is a novel thiophene-2-carboxamide derivative It has been found to exhibit significant antioxidant and antibacterial activities .
Mode of Action
It is known that the compound’s activity is influenced by structural variations such as the replacement of carboxamide with azo moieties .
Biochemical Pathways
The compound’s antioxidant and antibacterial activities suggest that it may interact with pathways related to oxidative stress and bacterial growth .
Result of Action
N-(3-acetylphenyl)thiophene-2-carboxamide has been found to exhibit significant antioxidant and antibacterial activities . In particular, the 3-amino thiophene-2-carboxamide derivative of the compound increased antioxidant activity by 62.0%, comparable to the reference antioxidant ascorbic acid . Furthermore, the compound demonstrated high antibacterial activity against pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .
properties
IUPAC Name |
N-(3-acetylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-9(15)10-4-2-5-11(8-10)14-13(16)12-6-3-7-17-12/h2-8H,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHAFIMGYHKFEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967703 |
Source
|
Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)thiophene-2-carboxamide | |
CAS RN |
5319-94-8 |
Source
|
Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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